molecular formula C16H13N3O3 B8603608 4-[4-(3-Methoxyphenyl)-[1,2,3]triazol-1-yl]benzoic acid

4-[4-(3-Methoxyphenyl)-[1,2,3]triazol-1-yl]benzoic acid

Cat. No.: B8603608
M. Wt: 295.29 g/mol
InChI Key: YRYLQKRKJIREGJ-UHFFFAOYSA-N
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Description

4-[4-(3-Methoxyphenyl)-[1,2,3]triazol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)triazol-1-yl]benzoic acid

InChI

InChI=1S/C16H13N3O3/c1-22-14-4-2-3-12(9-14)15-10-19(18-17-15)13-7-5-11(6-8-13)16(20)21/h2-10H,1H3,(H,20,21)

InChI Key

YRYLQKRKJIREGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(N=N2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-ethynyl-3-methoxybenzene (396 mg, 3.00 mmol, Aldrich) in 50% tert-butanol/water (4.0 mL) is added 300 μL (0.30 mmol) of an aqueous solution of sodium ascorbate (594 mg in 3 mL H2O), 100 μL (0.030 mmol) of an aqueous CuSO4.5H2O solution (75 mg in 1 mL H2O), followed by 4-azidobenzoic acid (489 mg, 3 mmol). The resulting mixture is stirred for 7 days, the resulting suspension filtered and washed with H2O (3×30 mL), Et2O (2×15 mL), and hexanes (3×30 mL). The solid is dried overnite in vacuo (70° C., 10 torr) to afford 880 mg (99%) of 4-[4-(3-methoxy-phenyl)-[1,2,3]triazol-1-yl]benzoic acid as a pale yellow powder: m.p. 276-277° C. 1H NMR (300 MHz, DMSO-d6) δ 9.44 (s, 1H), 8.16 (d, J=8.5 Hz, 2H), 8.08 (d, J=8.3 Hz, 2H), 7.52 (m, 2H), 7.40 (t, J=7.8 Hz, 1H), 6.95 (ddd, J=8.3, 2.5, 0.8 Hz, 1H), 3.82 (s, 3H). MS m/z 296.29, calcd for C16H13N3O3 (M+H+) 296.
Quantity
396 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step Two

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